molecular formula C17H17Br B14392142 2-Bromo-9-butyl-9H-fluorene CAS No. 88223-34-1

2-Bromo-9-butyl-9H-fluorene

Cat. No.: B14392142
CAS No.: 88223-34-1
M. Wt: 301.2 g/mol
InChI Key: CDDHPFWMUKDWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9-butyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the second position and a butyl group at the ninth position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-butyl-9H-fluorene typically involves the bromination of 9-butyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-butyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 9-butyl-9H-fluorene.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 9-butyl-9H-fluorene derivatives with various functional groups.

    Oxidation: Formation of 2-bromo-9-butylfluorenone.

    Reduction: Formation of 9-butyl-9H-fluorene.

Scientific Research Applications

2-Bromo-9-butyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Employed in the development of novel polymers and copolymers with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industrial Applications: Utilized in the production of advanced materials with high thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of 2-Bromo-9-butyl-9H-fluorene in various applications is primarily based on its ability to participate in π-electron conjugation and its reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9-dimethylfluorene
  • 2-Bromo-9-fluorenone
  • 2-Bromo-9,9-diphenylfluorene

Uniqueness

2-Bromo-9-butyl-9H-fluorene is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties compared to other fluorene derivatives. This structural variation can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other fluorene derivatives may not be as effective .

Properties

CAS No.

88223-34-1

Molecular Formula

C17H17Br

Molecular Weight

301.2 g/mol

IUPAC Name

2-bromo-9-butyl-9H-fluorene

InChI

InChI=1S/C17H17Br/c1-2-3-6-15-13-7-4-5-8-14(13)16-10-9-12(18)11-17(15)16/h4-5,7-11,15H,2-3,6H2,1H3

InChI Key

CDDHPFWMUKDWIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.